

Application Notes: Studying Drug Resistance in *M. tuberculosis* with Dihydrofolate Reductase Inhibitors

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Compound of Interest

Compound Name: *Dhfr-IN-10*

Cat. No.: *B12375249*

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Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway of *Mycobacterium tuberculosis* (*M. tuberculosis*), the causative agent of tuberculosis. This pathway is essential for the production of nucleotides and certain amino acids, making DHFR a viable target for antimicrobial drug development.^{[1][2][3]} The emergence of multidrug-resistant *M. tuberculosis* (MDR-TB) strains necessitates the discovery and development of novel therapeutics that act on new targets, such as DHFR.

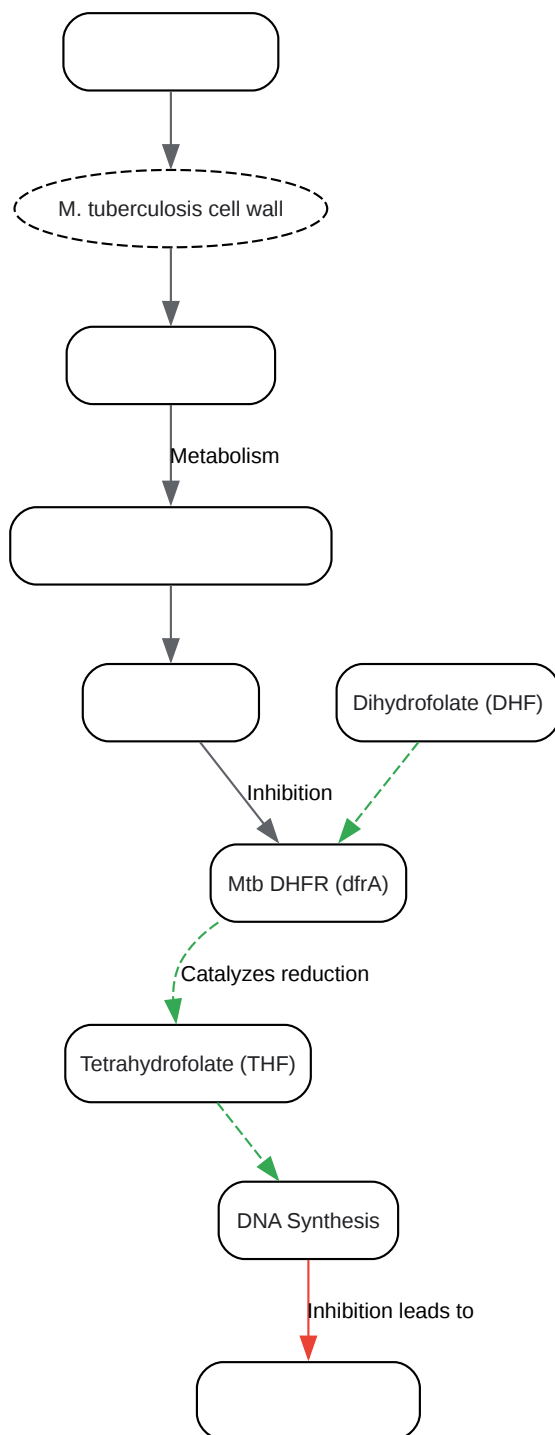
These application notes provide a comprehensive overview of the use of small molecule inhibitors of *M. tuberculosis* DHFR to study drug resistance mechanisms. We will use the representative compound Triaza-coumarin (TA-C) to illustrate the principles and protocols, as it is a potent inhibitor with a well-described mechanism of action and resistance.

Mechanism of Action of DHFR Inhibitors in *M. tuberculosis*

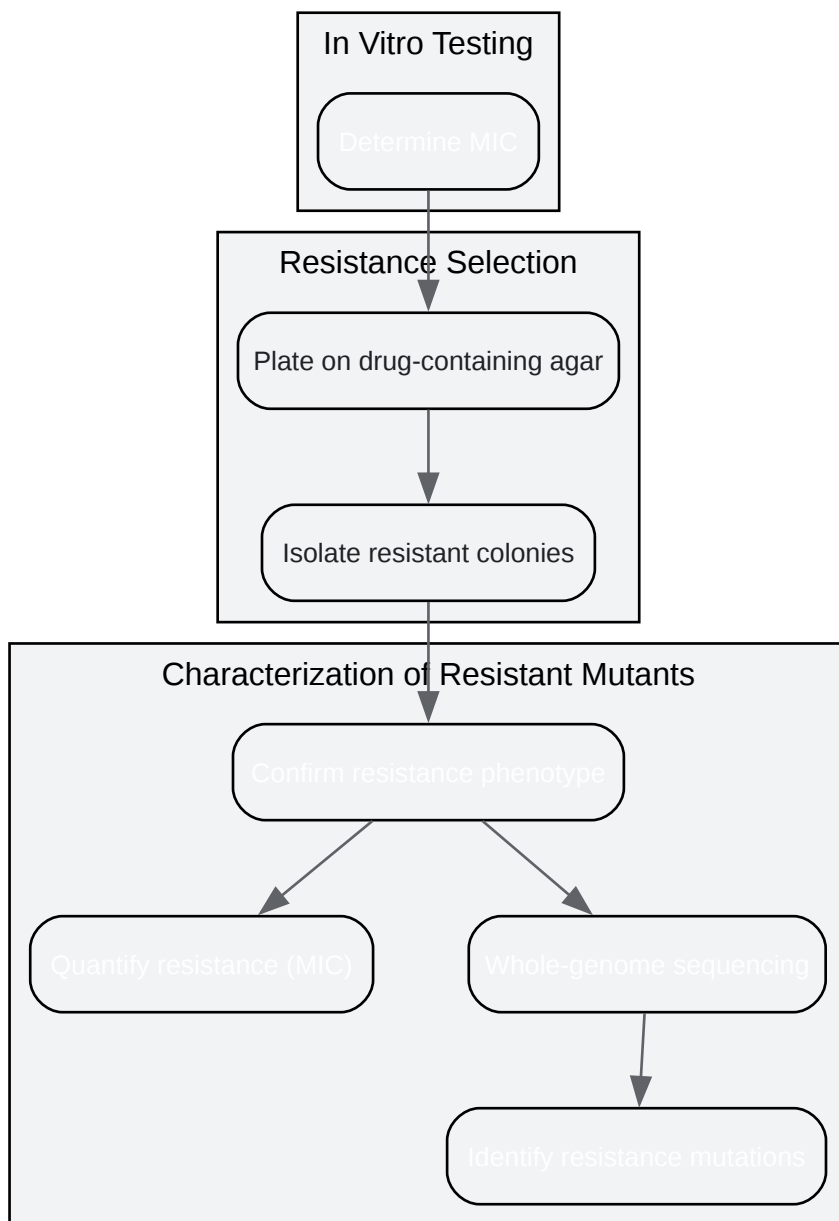
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF is a crucial one-carbon carrier required for the synthesis of thymidylate,

purines, and certain amino acids.[1][3] Inhibition of DHFR depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.

Interestingly, some DHFR inhibitors, such as TA-C, function as "prodrug-like" molecules. TA-C itself is a moderately potent inhibitor of purified *M. tuberculosis* DHFR. However, its whole-cell activity is significantly higher. This potency boost is attributed to its intracellular metabolism by F420H₂-dependent reductases, which convert TA-C into a much more potent inhibitor of DHFR.[1]

Mechanism of Action of TA-C in *M. tuberculosis*

Experimental Workflow for Drug Resistance Studies

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